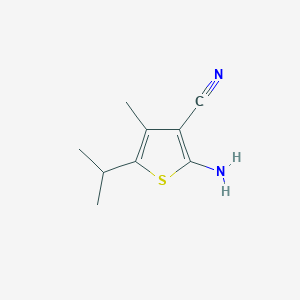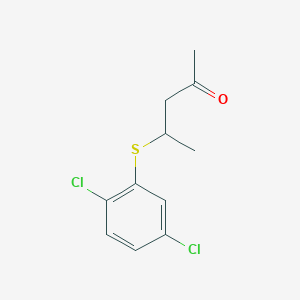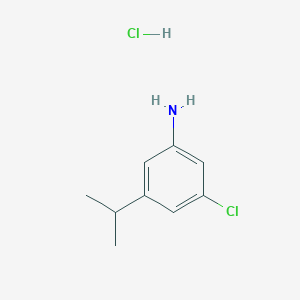
2-Amino-4-methyl-5-(propan-2-yl)thiophene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-methyl-5-(propan-2-yl)thiophene-3-carbonitrile is a thiophene derivative. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methyl-5-(propan-2-yl)thiophene-3-carbonitrile can be achieved through the Gewald reaction. This reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out at room temperature .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-methyl-5-(propan-2-yl)thiophene-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiophene derivatives.
Applications De Recherche Scientifique
2-Amino-4-methyl-5-(propan-2-yl)thiophene-3-carbonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Amino-4-methyl-5-(propan-2-yl)thiophene-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-methylthiophene-3-carbonitrile
- 2-Amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carbonitrile
- 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile
Uniqueness
2-Amino-4-methyl-5-(propan-2-yl)thiophene-3-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group at the 5-position and the amino group at the 2-position can lead to distinct interactions with biological targets and different chemical behavior compared to other thiophene derivatives .
Propriétés
Formule moléculaire |
C9H12N2S |
|---|---|
Poids moléculaire |
180.27 g/mol |
Nom IUPAC |
2-amino-4-methyl-5-propan-2-ylthiophene-3-carbonitrile |
InChI |
InChI=1S/C9H12N2S/c1-5(2)8-6(3)7(4-10)9(11)12-8/h5H,11H2,1-3H3 |
Clé InChI |
AZMUKYXGJBGDAL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1C#N)N)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Difluoromethyl)-5-fluorophenyl]methanol](/img/structure/B15305607.png)





![rac-(3aR,4S,9bS)-6-methyl-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B15305632.png)

![tert-butyl N-{2-ethynyl-7,7-difluorospiro[3.5]nonan-2-yl}carbamate](/img/structure/B15305649.png)


![(1R,5R,6R)-6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B15305662.png)

